N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethoxy group attached to a benzamide core, along with a hydroxyoxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
- 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
- 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide stands out due to the presence of the hydroxyoxan-4-yl group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c15-14(16,17)22-11-3-1-10(2-4-11)12(19)18-9-13(20)5-7-21-8-6-13/h1-4,20H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOXWZLRAMGSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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